N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, commonly known as FLX475, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. It is a highly selective antagonist of C-C motif chemokine receptor 4 (CCR4), which is a chemokine receptor that plays a crucial role in the recruitment of immune cells to sites of inflammation.
Aplicaciones Científicas De Investigación
FLX475 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, FLX475 has shown promising results in inhibiting tumor growth and metastasis by blocking the recruitment of regulatory T cells to the tumor microenvironment. It has also shown efficacy in reducing inflammation in models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
FLX475 is a highly selective antagonist of N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, which is a chemokine receptor that is expressed on the surface of various immune cells, including T cells, regulatory T cells, and dendritic cells. N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide plays a crucial role in the recruitment of these cells to sites of inflammation, where they contribute to the pathogenesis of various diseases. By blocking N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, FLX475 inhibits the recruitment of these cells to the inflamed tissue, thereby reducing inflammation and disease severity.
Biochemical and Physiological Effects:
FLX475 has been shown to have a selective and potent inhibitory effect on N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide-mediated chemotaxis of T cells, regulatory T cells, and dendritic cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. In preclinical studies, FLX475 has been found to have a favorable safety profile, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FLX475 is its high selectivity and potency for N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, which makes it a valuable tool for studying the role of N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide in various diseases. Its favorable safety profile also makes it suitable for preclinical studies. However, one of the limitations of FLX475 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on FLX475. One area of interest is its potential therapeutic applications in cancer immunotherapy, where it could be used in combination with other immunotherapeutic agents to enhance antitumor immune responses. Another area of interest is its potential use in treating inflammatory bowel disease, where it could be used to reduce inflammation in the gut. Further studies are also needed to optimize the synthesis and formulation of FLX475 for clinical use.
Métodos De Síntesis
The synthesis of FLX475 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-fluorobenzylamine with 2-bromoethanesulfonyl chloride to form N-(3-fluorobenzyl)-2-bromoethanesulfonamide. This compound is then reacted with 1-phenylcyclopropylamine in the presence of a palladium catalyst to form N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide, which is the final product.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-16-8-4-5-13(9-16)12-24(22,23)20-18(21)11-15-10-17(15)14-6-2-1-3-7-14/h1-9,15,17H,10-12H2,(H,20,21)/t15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBFQJVOYOHKF-RDJZCZTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CC(=O)NS(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CC(=O)NS(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.